3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-
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Overview
Description
3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- is an organic compound with the molecular formula C15H22O4. It is known for its unique structure, which includes a hexanone backbone substituted with a 3,4,5-trimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method includes the use of a Grignard reagent, where 3,4,5-trimethoxybenzaldehyde reacts with a Grignard reagent derived from 1-bromohexane, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets. The trimethoxyphenyl group can interact with enzymes and receptors, potentially affecting biological pathways. The ketone group can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyacetophenone: Similar in structure but with an acetophenone backbone instead of a hexanone backbone.
3,4,5-Trimethoxybenzylamine: Contains a benzylamine group instead of a hexanone group.
Uniqueness
3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- is unique due to its specific combination of a hexanone backbone and a trimethoxyphenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
6955-40-4 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C15H22O4/c1-6-11(12(16)7-2)10-8-13(17-3)15(19-5)14(9-10)18-4/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
QBXJTIJLGPTTHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)CC |
Origin of Product |
United States |
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